
Futoquinol
Overview
Description
Futoquinol (C${21}$H${22}$O$_5$, molecular weight 354.4 g/mol, CAS 28178-92-9) is a bioactive neolignan predominantly isolated from Piper wallichii and related species . It belongs to the phenylpropanoid class, characterized by a biphenyl core with hydroxyl and methoxy substitutions. This compound has demonstrated neuroprotective, antioxidant, and anticancer properties in preclinical studies. For instance, it ameliorates Aβ(25-35)-induced memory impairment in mice by modulating the p38MAPK pathway and gut microbiota composition , and it suppresses telomerase activity in human tongue squamous carcinoma cells . Despite lacking direct antioxidant activity in DPPH assays , its structural complexity enables unique interactions with biological targets.
Preparation Methods
Futoquinol can be isolated from the petroleum ether extract of Piper kadsura. The isolation process involves chiral supercritical fluid chromatography, which separates the enantiomers. The structure and absolute configurations of the enantiomers are elucidated using nuclear magnetic resonance and circular dichroism analysis
Chemical Reactions Analysis
Futoquinol undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives .
Scientific Research Applications
Futoquinol has several scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of neolignans.
Biology: this compound has shown potential in protecting nerve cells and improving memory impairment in animal models of Alzheimer’s disease.
Medicine: Its anti-inflammatory properties make it a candidate for developing treatments for conditions involving inflammation.
Industry: This compound is used in the agricultural and veterinary fields for its biological activities.
Mechanism of Action
Futoquinol exerts its effects by inhibiting the activation of p38 mitogen-activated protein kinase through the glycolysis pathway. This inhibition reduces oxidative stress, apoptosis, and inflammatory factors, thereby improving memory impairment in animal models of Alzheimer’s disease . The compound also regulates the composition of the gut microbiota, which may contribute to its neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares futoquinol with structurally related lignans and neolignans:
Key Observations :
- This compound and isodihydrothis compound B share a biphenyl backbone but differ in saturation, affecting their hydrophobicity and target binding .
- Kushenol X has a higher molecular weight due to its prenylated flavonoid-lignan hybrid structure, which may enhance membrane permeability but reduce solubility .
Pharmacological and Functional Comparisons
Neuroprotective Activity:
- This compound reduces Aβ-induced neurotoxicity by inhibiting p38MAPK activation (IC$_{50}$ ~10 μM) and restoring gut microbiota balance in mice .
- Kadsurin A shows weaker neuroprotection (IC$_{50}$ >20 μM) in similar models, likely due to lower blood-brain barrier permeability .
Anticancer Mechanisms:
- This compound suppresses telomerase activity in Tca83 tongue carcinoma cells at 10 μM, inducing apoptosis .
- Kushenol X inhibits topoisomerase I/II (IC$_{50}$ ~5 μM) but lacks telomerase-targeting effects .
Antioxidant and Anti-inflammatory Effects:
- Protosappanin A dimethyl acetal exhibits direct DPPH scavenging (ED$_{50}$ ~15 μg/mL) due to phenolic hydroxyl groups .
Clinical and Industrial Relevance
- This compound is commercially available as a research standard (purity ≥98%, ~¥3000/10 mg) for neuropharmacology studies .
- Kadsurin A is prioritized in traditional medicine for anti-inflammatory applications but faces scalability challenges due to low natural abundance .
Biological Activity
Futoquinol, a compound derived from the plant Piper kadsura, has garnered attention for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
This compound exhibits a range of biological activities that make it a candidate for medicinal applications. The following table summarizes its key pharmacological properties:
Activity | Description |
---|---|
Neuroprotection | Protects nerve cells from damage, particularly in models of Alzheimer's disease. |
Antioxidant Effects | Reduces oxidative stress, which is crucial in mitigating neuronal damage. |
Anti-inflammatory | Inhibits inflammatory pathways, contributing to its protective effects in neurodegenerative contexts. |
Cytotoxicity | Exhibits cytotoxic effects against certain cancer cell lines, indicating potential anti-cancer properties. |
Acetylcholinesterase Inhibition | May enhance cholinergic function by inhibiting the enzyme that breaks down acetylcholine. |
Recent studies have elucidated several mechanisms through which this compound exerts its effects:
- Inhibition of p38 MAPK Pathway : this compound has been shown to inhibit the activation of the p38 MAPK pathway, which is involved in inflammatory responses and neuronal apoptosis. This inhibition is linked to improved cognitive functions in animal models of AD .
- Regulation of Gut Microbiota : Research indicates that this compound may influence gut microbiota composition, which can have downstream effects on neuroinflammation and cognitive health .
- Reduction of Amyloid-Beta Accumulation : Studies demonstrate that this compound reduces the deposition of amyloid-beta (Aβ) plaques and tau protein hyperphosphorylation, both hallmarks of AD pathology .
Case Studies and Research Findings
A notable study published in 2024 explored the effects of this compound on memory impairment induced by Aβ25–35 in mice. The study's findings are summarized below:
Study Overview
- Title : this compound improves Aβ25–35-induced memory impairment in mice.
- Methodology : Mice were administered Aβ25–35 to induce memory impairment. Following this, they received treatment with this compound.
- Outcomes Measured :
- Cognitive ability (via behavioral tests).
- Levels of Aβ1–42 and Aβ1–40.
- Expression levels of p38 MAPK and other related proteins.
Key Findings
- Cognitive Improvement : Mice treated with this compound exhibited significant improvements in learning and memory compared to untreated controls.
- Neuronal Protection : There was a marked reduction in neuronal damage and oxidative stress markers.
- Protein Analysis : this compound treatment led to decreased levels of p-p38MAPK and HK II proteins, indicating a reduction in metabolic stress within neurons .
Q & A
Basic Research Questions
Q. How can researchers characterize the molecular structure of Futoquinol to ensure reproducibility in synthetic studies?
- Methodology : Use spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) to confirm structural integrity. Cross-reference spectral data with literature values for consistency. For purity assessment, employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .
- Data Validation : Compare melting points and optical rotation values with established benchmarks. Document deviations >2% as potential synthesis anomalies .
Q. What experimental design principles should guide initial in vitro assays for this compound’s biological activity?
- Key Considerations :
- Use positive and negative controls (e.g., DMSO for solvent effects).
- Replicate experiments ≥3 times to account for biological variability.
- Apply dose-response curves to determine IC₅₀/EC₅₀ values, using nonlinear regression models .
- Common Pitfalls : Avoid overinterpreting single-timepoint data; instead, conduct kinetic assays to assess time-dependent effects .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Protocol :
- Store samples at 4°C, -20°C, and room temperature.
- Analyze degradation products monthly via thin-layer chromatography (TLC) or HPLC.
- Report relative humidity and light exposure conditions, as phenolic compounds like this compound are prone to oxidation .
Advanced Research Questions
Q. How should contradictory data on this compound’s mechanism of action be systematically analyzed?
- Framework :
- Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables .
- Use meta-analysis to reconcile discrepancies across studies, weighting data by sample size and methodological rigor (e.g., random-effects models) .
- Example : If Study A reports apoptosis induction while Study B shows necroptosis, compare cell lines (e.g., HeLa vs. RAW264.7), assay endpoints (e.g., caspase-3 vs. MLKL phosphorylation), and dosing regimens .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Experimental Design :
- Employ a fractional factorial design to test variables (e.g., reaction temperature, catalyst loading).
- Prioritize derivatives with >80% yield and >95% purity for biological testing .
Q. How can researchers address low bioavailability of this compound in preclinical models?
- Methodological Solutions :
- Formulate with cyclodextrins or lipid nanoparticles to enhance solubility.
- Conduct pharmacokinetic (PK) studies in rodents, measuring AUC₀–24 and Cₘₐₓ via LC-MS/MS .
- Statistical Reporting : Report mean ± SEM and use ANOVA to compare formulations. Justify sample sizes via power analysis (α=0.05, β=0.2) .
Q. Data Contradiction and Replication Guidelines
Q. Key Resources for Methodological Rigor
Properties
IUPAC Name |
4-[(E)-1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZTYYBGNNXAOI-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC2=C(C=C1)OCO2)/C3(C=C(C(=O)C=C3OC)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110595 | |
Record name | 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001110595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28178-92-9 | |
Record name | 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28178-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Futoquinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028178929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001110595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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